An In-depth Technical Guide to the Synthesis and Characterization of 2-(Piperazin-1-yl)pyridine-3-carbonitrile
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Piperazin-1-yl)pyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Piperazin-1-yl)pyridine-3-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document details the synthetic pathway, experimental protocols, and key analytical data for the successful preparation and identification of this molecule.
Introduction
2-(Piperazin-1-yl)pyridine-3-carbonitrile, also known as 1-(3-Cyanopyridin-2-yl)piperazine, is a derivative of pyridine and piperazine.[1] The presence of the piperazine moiety, a common pharmacophore, and the cyano-pyridine scaffold suggests its potential as a building block in the development of novel therapeutic agents. The structural attributes of this compound make it an interesting candidate for further functionalization and biological screening.
Table 1: Physicochemical Properties of 2-(Piperazin-1-yl)pyridine-3-carbonitrile
| Property | Value | Reference |
| CAS Number | 84951-44-0 | [1] |
| Molecular Formula | C₁₀H₁₂N₄ | [1] |
| Molecular Weight | 188.23 g/mol | [1] |
Synthesis Pathway
The synthesis of 2-(Piperazin-1-yl)pyridine-3-carbonitrile is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile. In this case, the chloro group of 2-chloropyridine-3-carbonitrile is substituted by one of the secondary amines of piperazine.
To favor the mono-substituted product and avoid the formation of the 1,4-disubstituted piperazine by-product, it is crucial to control the stoichiometry of the reactants. Using an excess of piperazine can help to statistically favor the desired mono-substitution.
Caption: Synthetic route to 2-(Piperazin-1-yl)pyridine-3-carbonitrile.
Experimental Protocols
The following protocols are based on established methodologies for similar nucleophilic aromatic substitution reactions involving pyridines and piperazines.
Synthesis of 2-(Piperazin-1-yl)pyridine-3-carbonitrile
Materials:
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2-Chloropyridine-3-carbonitrile
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Piperazine
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Potassium carbonate (K₂CO₃)
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Acetonitrile (CH₃CN)
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Ethyl acetate (EtOAc)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a solution of 2-chloropyridine-3-carbonitrile (1.0 eq) in acetonitrile, add an excess of piperazine (e.g., 3.0 eq) and potassium carbonate (2.0 eq).
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Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]
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After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts.
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Concentrate the filtrate under reduced pressure to remove the solvent.
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Dissolve the residue in ethyl acetate and wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 2-(Piperazin-1-yl)pyridine-3-carbonitrile.
Characterization Workflow
The identity and purity of the synthesized 2-(Piperazin-1-yl)pyridine-3-carbonitrile should be confirmed using a combination of spectroscopic techniques.
Caption: Workflow for the characterization of the final product.
Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | dd | 1H | Pyridine H-6 |
| ~7.7 | dd | 1H | Pyridine H-4 |
| ~6.8 | dd | 1H | Pyridine H-5 |
| ~3.6 | t | 4H | Piperazine -CH₂-N(Py) |
| ~3.0 | t | 4H | Piperazine -CH₂-NH |
| ~1.9 | s (broad) | 1H | Piperazine -NH |
Table 3: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | Pyridine C-2 |
| ~153 | Pyridine C-6 |
| ~142 | Pyridine C-4 |
| ~118 | Cyano (-CN) |
| ~116 | Pyridine C-5 |
| ~95 | Pyridine C-3 |
| ~49 | Piperazine -CH₂-N(Py) |
| ~45 | Piperazine -CH₂-NH |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 4: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Broad | N-H Stretch (Piperazine) |
| ~2950-2850 | Medium-Strong | C-H Stretch (Aliphatic) |
| ~2220 | Strong | C≡N Stretch (Nitrile) |
| ~1600-1450 | Medium-Strong | C=C and C=N Stretch (Pyridine Ring) |
| ~1300-1000 | Strong | C-N Stretch |
Mass Spectrometry
Table 5: Expected Mass Spectrometry Data
| Technique | Ion | m/z (Expected) |
| ESI-MS | [M+H]⁺ | 189.11 |
Conclusion
This technical guide outlines a reliable synthetic route and a comprehensive characterization workflow for 2-(Piperazin-1-yl)pyridine-3-carbonitrile. The provided experimental protocols and expected analytical data will serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the preparation and validation of this versatile chemical building block for further investigation in drug discovery programs.
